molecular formula C20H29N5O2 B286466 2-{4-[4-(4-aminophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-{4-[4-(4-aminophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B286466
M. Wt: 371.5 g/mol
InChI Key: MNAHGJOBTNOEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[4-(4-aminophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as ABT-888, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. It has been widely studied for its potential applications in cancer treatment, particularly in combination with chemotherapy and radiation therapy.

Mechanism of Action

2-{4-[4-(4-aminophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a PARP inhibitor that targets the DNA repair pathway in cancer cells. PARP is an enzyme that plays a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound has been shown to selectively inhibit PARP-1 and PARP-2, which are the two most important isoforms of PARP.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-{4-[4-(4-aminophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several advantages as a research tool. It is highly selective for PARP-1 and PARP-2, which allows for the specific inhibition of the DNA repair pathway in cancer cells. This compound has also been shown to have minimal toxicity in normal cells, which makes it a useful tool for studying the effects of PARP inhibition on cancer cells. However, this compound has some limitations as a research tool. It is a small molecule inhibitor, which can limit its efficacy in vivo. Additionally, this compound has a short half-life, which can make dosing challenging.

Future Directions

There are several future directions for the development of 2-{4-[4-(4-aminophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione as a cancer therapy. One potential direction is the development of combination therapies that target multiple pathways in cancer cells. Another potential direction is the development of more potent PARP inhibitors that can overcome the limitations of this compound. Finally, there is a need for further research into the mechanisms of PARP inhibition and the role of PARP in cancer biology.

Synthesis Methods

The synthesis of 2-{4-[4-(4-aminophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves a multistep process that includes the reaction of 4-aminophenylpiperazine with 4-bromo-1-butanol, followed by the reaction of the resulting product with tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. The final product is obtained through a purification process that involves recrystallization and column chromatography. The purity of this compound is assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-{4-[4-(4-aminophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. This compound has also been shown to have synergistic effects with other targeted therapies, such as inhibitors of the phosphatidylinositol-3-kinase (PI3K) pathway.

Properties

Molecular Formula

C20H29N5O2

Molecular Weight

371.5 g/mol

IUPAC Name

2-[4-[4-(4-aminophenyl)piperazin-1-yl]butyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C20H29N5O2/c21-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-1-2-10-25-19(26)18-4-3-11-24(18)20(25)27/h5-8,18H,1-4,9-15,21H2

InChI Key

MNAHGJOBTNOEQJ-UHFFFAOYSA-N

SMILES

C1CC2C(=O)N(C(=O)N2C1)CCCCN3CCN(CC3)C4=CC=C(C=C4)N

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)CCCCN3CCN(CC3)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.